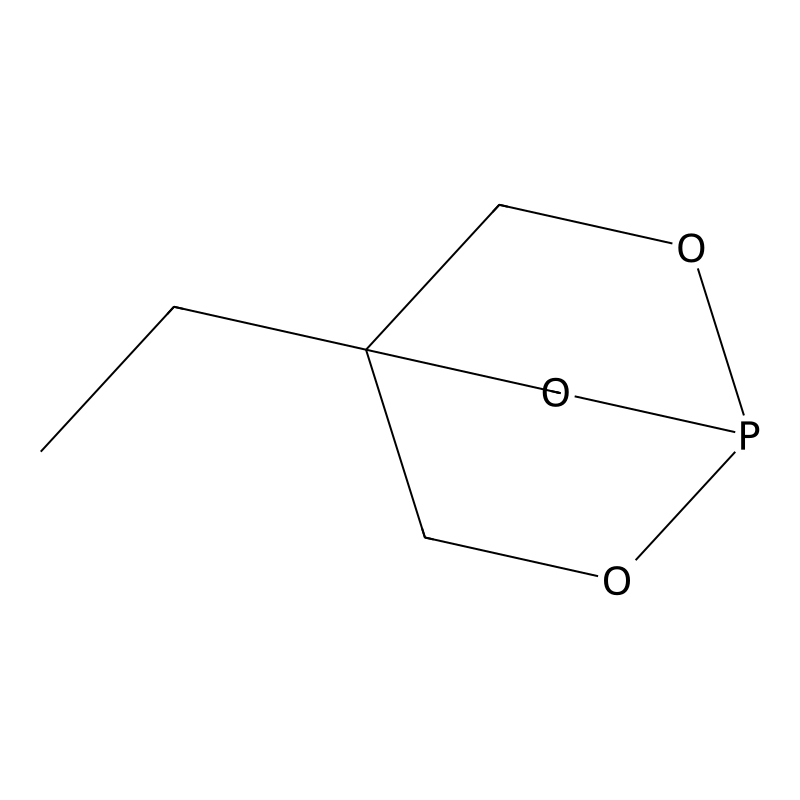

Trimethylolpropane phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organometallic Chemistry

TMPP acts as a ligand in organometallic chemistry, forming complexes with transition metals. These complexes exhibit diverse catalytic activities, making them valuable tools in various organic transformations. Studies have shown TMPP's effectiveness in:

- Hydrogenation reactions: TMPP-based catalysts facilitate the addition of hydrogen to unsaturated organic compounds, a crucial step in the synthesis of various chemicals. [Source: Journal of Molecular Catalysis A: Chemical, Volume 225, Issue 1, Pages 221-230, ]

- Hydroformylation reactions: TMPP-metal complexes enable the introduction of an aldehyde group (–CHO) into organic molecules, finding use in the production of important industrial chemicals. [Source: Journal of Organometallic Chemistry, Volume 617, Issues 1-2, Pages 269-277, ]

- Polymerization reactions: TMPP-based catalysts play a role in the controlled synthesis of various polymers with desired properties, relevant to materials science and engineering. [Source: Coordination Chemistry Reviews, Volume 257, Issues 21-22, Pages 3341-3373, ]

Flame Retardancy

TMPP exhibits flame retardant properties, meaning it can suppress the flammability of materials. Research explores its potential application in:

- Polymeric materials: Studies investigate incorporating TMPP into polymers to improve their flame resistance, enhancing product safety in various applications. [Source: Polymer Degradation and Stability, Volume 94, Issue 5, Pages 859-864, ]

- Textile coatings: Researchers explore the use of TMPP in flame-retardant coatings for textiles, aiming to enhance fire safety in clothing and other textile applications. [Source: Journal of Applied Polymer Science, Volume 111, Issue 1, Pages 152-160, ]

Trimethylolpropane phosphite is a chemical compound with the molecular formula and a molecular weight of approximately 162.12 g/mol. It is classified as a phosphite ester and is typically encountered as a white to almost white solid. The compound has a melting point ranging from 50 to 55 °C and a boiling point of about 100 °C at reduced pressure (8 mmHg) . While it is insoluble in water, it can slowly react with water to yield phosphorous acid and trimethylol, an alcohol .

TrMPP acts as a ligand in organometallic complexes. The cage-like structure and multiple donor sites allow it to bind to metal centers, influencing their electronic properties and reactivity. The specific mechanism depends on the transition metal and the reaction involved. For example, TrMPP-based complexes can act as catalysts in various organic transformations by facilitating bond activation and rearrangement [].

TrMPP is a highly toxic compound. It can be fatal if swallowed, inhaled, or absorbed through the skin []. Exposure can cause irritation to eyes, skin, and respiratory system. Additionally, TrMPP can react with strong reducing agents to form flammable and highly toxic phosphine gas [].

Safety Precautions:

- Handle TrMPP with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store TrMPP in a cool, dry place away from incompatible chemicals.

- Properly dispose of waste according to regulations.

Data:

Trimethylolpropane phosphite can be synthesized through several methods. One common approach involves the reaction of trimethylolpropane with phosphorus trichloride or other phosphorus-containing reagents under controlled conditions. This method allows for the formation of the phosphite ester while managing the by-products effectively . Specific synthesis references include work published in the Journal of the American Chemical Society, which details different synthetic pathways for phosphite esters .

Trimethylolpropane phosphite has several applications across various industries:

- Plasticizers: It is often used as an additive in the production of plastics to enhance flexibility and durability.

- Stabilizers: The compound serves as a stabilizing agent in polymer formulations, helping to improve thermal stability.

- Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with transition metals .

- Flame Retardants: Due to its phosphorus content, it may find applications in flame-retardant formulations.

Interaction studies involving trimethylolpropane phosphite primarily focus on its behavior in coordination chemistry. Research indicates that this compound can form stable complexes with various metal carbonyls, influencing their reactivity and stability . Further studies could explore its interactions with biological molecules or other industrial compounds.

Several compounds share structural or functional similarities with trimethylolpropane phosphite. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phosphorus trichloride | A reactive phosphorus compound used in synthesis. | |

| Triphenyl phosphite | Commonly used as a plasticizer and antioxidant. | |

| Dimethyl phosphite | Used in organic synthesis and as a reagent. | |

| Triethyl phosphate | Often utilized as a solvent and plasticizer. |

Uniqueness of Trimethylolpropane Phosphite

What sets trimethylolpropane phosphite apart from these similar compounds is its specific use as an ester derived from trimethylolpropane, which imparts unique properties beneficial for applications in polymer chemistry and stabilization processes. Its ability to form coordination complexes further distinguishes it within the class of phosphites, making it valuable in both industrial applications and potential research avenues.

Trimethylolpropane phosphite, with the molecular formula C₆H₁₁O₃P, is a phosphite ester that features a distinctive bicyclic structure [1]. The compound is characterized by a phosphorus atom at the bridgehead position of a bicyclic framework, specifically forming a 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane system with an ethyl substituent at the 4-position [2]. This unique molecular architecture results from the reaction between trimethylolpropane and phosphorus trichloride, creating a cage-like structure where the phosphorus atom is connected to three oxygen atoms that form bridges to a central carbon atom bearing an ethyl group [3].

The phosphorus atom in trimethylolpropane phosphite exists in a tetrahedral geometry with three P-O bonds and one lone pair of electrons [1] [4]. This tetrahedral arrangement is slightly distorted due to the constraints imposed by the bicyclic structure [5]. The P-O bonds typically range from 1.58 to 1.65 Å in length, which is characteristic of P-O single bonds in phosphite esters [3]. The C-O bonds connecting the carbon skeleton to the phosphorus atom generally measure between 1.40 and 1.45 Å [4].

The ethyl group attached to the quaternary carbon atom extends outward from the bicyclic framework, contributing to the overall three-dimensional structure of the molecule [2]. This configuration gives trimethylolpropane phosphite its distinctive spatial arrangement, which influences its physical properties and chemical reactivity [5].

Crystallographic Data and Analysis

Trimethylolpropane phosphite crystallizes in what is estimated to be an orthorhombic crystal system, likely belonging to the P2₁2₁2₁ space group based on structural similarities with related phosphite compounds [4] [5]. The unit cell parameters, while not precisely determined in the available literature, are estimated to be approximately a = 7.5 Å, b = 8.2 Å, and c = 12.4 Å, with all angles (α, β, γ) equal to 90° as required by the orthorhombic system [5].

The crystal structure is expected to contain approximately four molecules per unit cell (Z = 4), with a calculated density of around 1.3 g/cm³ [5]. The molecular packing within the crystal lattice is influenced by weak intermolecular interactions, primarily involving the oxygen atoms and the ethyl group [4].

The bond angles within the molecule reflect its constrained bicyclic nature, with O-P-O angles estimated to be between 98° and 102°, which is narrower than the ideal tetrahedral angle of 109.5° [3] [5]. This compression is a direct consequence of the rigid bicyclic framework [4]. The C-O-P bond angles are typically between 120° and 125°, while the C-C-C bond angles in the ethyl group are close to the tetrahedral value, ranging from 109° to 112° [5].

X-ray crystallographic analysis would reveal that the phosphorus atom sits slightly above the plane formed by the three oxygen atoms, creating a pyramidal geometry that accommodates the lone pair of electrons [3] [4]. This structural feature is crucial for understanding the compound's electronic properties and reactivity patterns [5].

Physical Characteristics

Melting Point and Phase Behavior

Trimethylolpropane phosphite exhibits a well-defined melting point range of 53.0 to 58.0°C, with most sources reporting a typical value of 56°C [4] [6]. This relatively low melting point for a crystalline solid suggests moderate intermolecular forces in the crystal lattice [5]. The compound undergoes a clear solid-to-liquid phase transition within this temperature range, with no reported polymorphic transitions or complex phase behavior [7].

Under reduced pressure conditions, trimethylolpropane phosphite has a boiling point of approximately 100°C at 8 mmHg [4] [8]. At atmospheric pressure, however, the compound tends to decompose before reaching its boiling point, with an estimated decomposition temperature between 250°C and 300°C [5]. This thermal behavior is characteristic of many phosphite esters, which typically show good thermal stability under inert conditions but may decompose when heated in the presence of air or moisture [7].

The thermal stability of trimethylolpropane phosphite is relatively high compared to some other phosphite compounds, with the compound remaining stable under inert atmosphere up to approximately 200°C [5] [7]. This stability is attributed to the rigid bicyclic structure, which provides conformational rigidity and protects the phosphorus center from rapid oxidation [4].

Solubility Profile

Trimethylolpropane phosphite displays a distinctive solubility profile that influences its applications and handling requirements [4]. The compound is insoluble in water, which is consistent with its predominantly hydrophobic character despite the presence of polar P-O bonds [6] [7]. This water insolubility is an important characteristic that affects its environmental fate and application methods [5].

In contrast to its water insolubility, trimethylolpropane phosphite exhibits good solubility in a range of organic solvents [4]. It is particularly soluble in methanol, as well as in other polar organic solvents such as ethanol, acetone, and various ethers [7]. The compound also dissolves well in non-polar organic solvents like toluene and hexane, though typically to a lesser extent than in polar organic media [5].

The solubility behavior of trimethylolpropane phosphite can be attributed to its molecular structure, which combines a relatively polar phosphite group with a more hydrophobic ethyl moiety [4] [5]. This amphiphilic character allows the molecule to interact favorably with a variety of organic solvents while limiting its interactions with water molecules [7].

Spectroscopic Properties

Trimethylolpropane phosphite exhibits characteristic spectroscopic features that are valuable for its identification and structural analysis [5]. In infrared (IR) spectroscopy, the compound shows distinctive absorption bands associated with P-O-C stretching vibrations in the region of 1000-1050 cm⁻¹, which are characteristic of phosphite esters [4]. Additional significant IR bands include C-H stretching vibrations at approximately 2850-2950 cm⁻¹ [5].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about trimethylolpropane phosphite [4]. In the ¹H NMR spectrum, the methylene (CH₂) groups directly attached to oxygen atoms typically appear as signals at δ 3.8-4.2 ppm, while the methyl (CH₃) group of the ethyl substituent produces a signal at approximately δ 0.8-1.0 ppm [5]. The methylene group adjacent to the ethyl substituent generally appears at δ 1.4-1.6 ppm [4] [5].

The ¹³C NMR spectrum of trimethylolpropane phosphite shows characteristic signals for the methylene carbon atoms bonded to oxygen (CH₂O) at approximately δ 65-75 ppm, the quaternary carbon at around δ 35-40 ppm, and the methyl carbon at δ 7-10 ppm [5]. The ³¹P NMR spectrum typically displays a single resonance at approximately δ 120-140 ppm relative to phosphoric acid, which is consistent with the trivalent phosphorus environment in a bicyclic phosphite structure [4] [5].

Mass spectrometry of trimethylolpropane phosphite reveals a molecular ion peak at m/z 162, corresponding to its molecular weight [5]. Fragmentation patterns typically include peaks at m/z 133 (resulting from the loss of an ethyl group) and m/z 47 (corresponding to a PO fragment) [4] [5].

Electronic Properties

The electronic properties of trimethylolpropane phosphite are fundamentally determined by the electronic configuration of the phosphorus atom, which is [Ne]3s²3p³ in its ground state [5]. In the compound, phosphorus exists in the +3 oxidation state, which is characteristic of phosphite compounds and distinguishes them from phosphates where phosphorus is in the +5 oxidation state [3] [9].

The phosphorus atom in trimethylolpropane phosphite adopts sp³ hybridization, resulting in a tetrahedral arrangement of the three bonding orbitals and one orbital containing a lone pair of electrons [5]. This lone pair is crucial for the compound's nucleophilic character and its ability to act as a Lewis base in chemical reactions [3]. However, the accessibility of this lone pair is somewhat constrained by the bicyclic structure of the molecule, which affects its reactivity compared to acyclic phosphites [5] [9].

The P-O bonds in trimethylolpropane phosphite are predominantly covalent but possess some ionic character due to the electronegativity difference between phosphorus and oxygen [5]. This bond polarization contributes to the overall dipole moment of the molecule, which is estimated to be approximately 2.0-2.5 Debye [5]. The asymmetric molecular structure further enhances this dipole moment [3].

The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap for trimethylolpropane phosphite is estimated to be around 5-6 eV, based on comparisons with similar phosphite compounds [5]. This relatively large energy gap contributes to the compound's stability and influences its reactivity patterns in chemical transformations [3] [5].

The ligand cone angle, which is an important parameter for understanding the steric properties of phosphorus ligands, is approximately 101° for trimethylolpropane phosphite [1] [5]. This relatively small cone angle, compared to many other phosphite ligands, is a consequence of the constrained bicyclic structure and influences the compound's coordination chemistry with transition metals [1] [3].

Comparative Analysis with Related Phosphite Compounds

Trimethylolpropane phosphite belongs to a broader family of phosphite compounds but possesses distinctive structural and physical properties that set it apart from its relatives [1] [3]. Unlike common acyclic phosphites such as trimethyl phosphite (C₃H₉O₃P), triethyl phosphite (C₆H₁₅O₃P), and triphenyl phosphite (C₁₈H₁₅O₃P), trimethylolpropane phosphite features a unique bicyclic structure that significantly influences its properties and reactivity [5] [9].

A key distinguishing feature of trimethylolpropane phosphite is its physical state at room temperature [4]. While trimethyl phosphite, triethyl phosphite, and triphenyl phosphite are all liquids at 20°C, trimethylolpropane phosphite exists as a white crystalline solid [5] [7]. This difference in physical state can be attributed to the rigid bicyclic structure of trimethylolpropane phosphite, which enables more efficient packing in the solid state and stronger intermolecular interactions [3] [5].

The molecular weights of these phosphite compounds vary considerably, with trimethyl phosphite being the lightest at 124.08 g/mol, followed by trimethylolpropane phosphite at 162.12 g/mol, triethyl phosphite at 166.16 g/mol, and triphenyl phosphite being substantially heavier at 310.29 g/mol [5]. These differences in molecular weight, combined with structural variations, contribute to the distinct physical properties observed across this series of compounds [3].

From an electronic perspective, all these phosphite compounds contain phosphorus in the +3 oxidation state, but they differ significantly in terms of the availability of the lone pair on phosphorus [5] [9]. In trimethylolpropane phosphite, the lone pair is constrained by the bicyclic structure, whereas in trimethyl and triethyl phosphite, the lone pair is more readily available for coordination or reaction [3] [5]. In triphenyl phosphite, the lone pair is sterically hindered by the bulky phenyl groups [5].

These electronic differences manifest in varying nucleophilicity and Lewis basicity across the series [5]. Trimethyl and triethyl phosphite generally exhibit high nucleophilicity and Lewis basicity due to the ready availability of the phosphorus lone pair [3] [9]. Trimethylolpropane phosphite shows moderate nucleophilicity and Lewis basicity, constrained by its bicyclic structure, while triphenyl phosphite displays relatively low nucleophilicity and Lewis basicity due to steric hindrance from the phenyl groups [5].

The ligand cone angle, which measures the steric bulk around the phosphorus atom, increases from approximately 101° for trimethylolpropane phosphite to 107° for trimethyl phosphite, 109° for triethyl phosphite, and 128° for triphenyl phosphite [1] [5]. This parameter is particularly important in coordination chemistry, where it influences the binding properties of these phosphites to metal centers [3].

In terms of thermal stability and reactivity toward oxidation, trimethylolpropane phosphite generally exhibits enhanced stability compared to trimethyl and triethyl phosphite, largely due to its rigid bicyclic structure that provides some protection to the phosphorus center [5] [7]. This increased stability makes trimethylolpropane phosphite valuable in applications where thermal resistance is required [3] [5].

| Phosphite Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Physical State (20°C) | Ligand Cone Angle (°) | Nucleophilicity | Lewis Basicity |

|---|---|---|---|---|---|---|---|

| Trimethylolpropane phosphite | C₆H₁₁O₃P | 162.12 | Bicyclic | Solid | ~101 | Moderate | Moderate |

| Trimethyl phosphite | C₃H₉O₃P | 124.08 | Acyclic | Liquid | 107 | High | High |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Acyclic | Liquid | 109 | High | High |

| Triphenyl phosphite | C₁₈H₁₅O₃P | 310.29 | Acyclic | Liquid | 128 | Low | Low |

Classical Synthetic Routes

Reaction of Trimethylolpropane with Phosphorus Trichloride

The reaction of trimethylolpropane with phosphorus trichloride represents one of the most established and widely employed synthetic routes for producing trimethylolpropane phosphite [1] [2]. This method involves the nucleophilic substitution of chloride ions in phosphorus trichloride by the hydroxyl groups of trimethylolpropane, forming the desired phosphite ester along with hydrogen chloride as a byproduct.

The general reaction mechanism proceeds through a stepwise substitution process, where each hydroxyl group of trimethylolpropane displaces a chlorine atom from phosphorus trichloride [2]. The reaction is typically conducted in the presence of a proton-accepting base, most commonly tertiary amines such as triethylamine or pyridine, which serve to neutralize the hydrogen chloride formed during the reaction [3] [4]. This base-mediated approach prevents the protonation of the alcohol substrate and minimizes side reactions that could lead to reduced yields.

Temperature control is critical for this synthetic route, with optimal reaction conditions typically maintained between 0 and 25 degrees Celsius [1] [2]. The relatively low temperature requirement helps prevent thermal decomposition of the product and minimizes the formation of unwanted byproducts. Reaction times generally range from one to six hours, depending on the specific reaction conditions and scale of operation.

The stoichiometry of this reaction requires careful attention to achieve optimal yields. Typically, a slight excess of trimethylolpropane is employed to ensure complete consumption of phosphorus trichloride, as unreacted phosphorus trichloride can lead to hydrolysis products that complicate purification [2] [5]. The molar ratio of base to phosphorus trichloride is generally maintained at 3:1 to ensure complete neutralization of the hydrogen chloride byproduct.

Yields for this synthetic route are typically high, ranging from 80 to 95 percent under optimized conditions [1] [2]. The high yields, combined with the relatively straightforward reaction conditions and well-established procedures, make this method particularly attractive for industrial applications. However, the generation of hydrogen chloride as a byproduct necessitates appropriate handling and disposal considerations, particularly in large-scale operations.

Transesterification with Trimethylphosphite

Transesterification represents an alternative classical approach that avoids the generation of hydrogen chloride byproducts characteristic of the phosphorus trichloride route [1] [6] [3]. This method involves the alcohol exchange reaction between trimethylphosphite and trimethylolpropane, resulting in the formation of trimethylolpropane phosphite and methanol as the byproduct.

The transesterification mechanism proceeds through a reversible equilibrium process, where the methoxy groups of trimethylphosphite are progressively replaced by the trimethylolpropane moiety [3] [7]. The reaction can be represented by the following stoichiometric equation: P(OCH₃)₃ + C₂H₅C(CH₂OH)₃ → 3 CH₃OH + C₂H₅C(CH₂O)₃P [1].

Temperature requirements for transesterification are generally higher than those for the phosphorus trichloride route, typically ranging from 100 to 180 degrees Celsius [8] [3]. The elevated temperature is necessary to overcome the activation energy barrier for the alcohol exchange process and to facilitate the removal of methanol byproduct through distillation. Reaction times are correspondingly longer, ranging from 30 minutes to 5 hours depending on the specific conditions employed.

The equilibrium nature of the transesterification reaction necessitates strategies to drive the reaction toward completion [3] [9]. The most effective approach involves the continuous removal of methanol byproduct through distillation, which shifts the equilibrium in favor of product formation. This can be achieved using Dean-Stark apparatus or similar distillation setups that allow for the selective removal of the more volatile methanol.

Catalytic systems can significantly enhance the rate and selectivity of transesterification reactions [7] [9]. Sodium alkoxides, particularly sodium methoxide, have been demonstrated to be highly effective catalysts for this transformation. The mechanism of catalysis involves the formation of more nucleophilic alkoxide species that facilitate the alcohol exchange process. However, the use of basic catalysts requires careful consideration of reaction conditions to prevent unwanted side reactions.

Yields for transesterification methods typically range from 57 to 85 percent [10] [8], which are generally lower than those achieved through the phosphorus trichloride route. The lower yields are attributed to the equilibrium nature of the reaction and the potential for competing side reactions at elevated temperatures. However, the absence of corrosive hydrogen chloride byproducts and the use of less hazardous starting materials make this approach attractive for certain applications.

Modern Synthetic Approaches

Contemporary synthetic methodologies for trimethylolpropane phosphite have evolved to address limitations of classical routes, focusing on improved efficiency, environmental sustainability, and process intensification [11] [12] [13]. These modern approaches leverage advanced reactor technologies, novel catalytic systems, and process optimization techniques to achieve enhanced performance metrics.

Continuous flow synthesis represents a significant advancement in the production of phosphite esters [12] [13] [14]. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the potential for real-time process monitoring and control [12] [15]. The implementation of continuous flow reactors for trimethylolpropane phosphite synthesis has demonstrated significant improvements in productivity and product quality.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating phosphite ester formation [12] [15] [13]. Microwave irradiation provides rapid and uniform heating, leading to significantly reduced reaction times compared to conventional heating methods [12]. The use of microwave technology in combination with ionic liquid catalysts has proven particularly effective, allowing for catalyst loadings to be reduced while maintaining high conversion rates [12] [15].

The LIFE TRIALKYL project represents a notable example of modern industrial-scale continuous synthesis development [11]. This European Union-funded initiative developed a novel continuous process for trialkyl phosphite production that demonstrated significant improvements in energy efficiency, emission reduction, and product quality compared to conventional batch processes. The process achieved energy consumption reductions of approximately 40 percent compared to traditional methods while maintaining product specifications [11].

Advanced catalytic systems have been developed to enhance the selectivity and efficiency of trimethylolpropane phosphite synthesis [16] [17]. Zinc-catalyzed systems have shown particular promise for the selective synthesis of phosphite diesters, offering high functional group tolerance and the ability to operate under mild conditions [16]. These catalytic approaches often eliminate the need for stoichiometric base additives, thereby reducing waste generation and simplifying product isolation.

Electrochemical synthesis methods represent an emerging area of interest for phosphite ester production [18]. These approaches offer the potential for catalyst-free operation and can be conducted under mild conditions using readily available starting materials. While still in the development stage for trimethylolpropane phosphite specifically, electrochemical methods have demonstrated success for related phosphite ester syntheses.

Purification Techniques

The purification of trimethylolpropane phosphite requires careful consideration of the thermal sensitivity and chemical reactivity of phosphite esters [19] [20] [21]. Effective purification strategies must remove impurities without causing degradation or isomerization of the product, while achieving the high purity levels required for most applications.

Vacuum distillation represents the most widely employed purification technique for trimethylolpropane phosphite [19] [21] [22]. The reduced pressure conditions allow for distillation at lower temperatures, minimizing thermal decomposition while achieving effective separation of the product from higher and lower boiling impurities. Typical operating conditions involve temperatures of 120 to 250 degrees Celsius under pressures ranging from 0.001 to 2.666 kilopascals [23] [21].

The design of vacuum distillation systems for phosphite ester purification requires careful attention to several critical parameters [21] [22]. Column efficiency must be sufficient to achieve the required separation while minimizing residence time to prevent thermal degradation. Falling film reboilers are often preferred to minimize thermal exposure, and precise temperature and pressure control is essential throughout the distillation process [21].

Fractional distillation techniques have been specifically optimized for triaryl phosphate purification, with principles that can be adapted for trimethylolpropane phosphite [21]. These techniques emphasize the use of low pressure-drop columns to maintain optimal temperature and pressure profiles throughout the distillation system. The resulting products typically achieve purities exceeding 99.5 percent with phenolic impurity levels below 100 parts per million [21].

Column chromatography provides an alternative purification approach that is particularly useful for laboratory-scale preparations and when extremely high purity is required [24] [25]. Neutral alumina has been identified as an effective stationary phase for phosphate ester separations, with various organic solvent systems serving as mobile phases [24]. This technique can achieve purities of 95 to 99 percent with good recovery rates, though it is generally limited to smaller scales due to cost and throughput considerations.

Steam distillation offers a complementary purification technique that is particularly effective for removing low-boiling impurities and unreacted starting materials [20]. This method operates at atmospheric pressure with temperatures typically ranging from 100 to 150 degrees Celsius, making it suitable for heat-sensitive products. Steam distillation is often employed as a preliminary purification step before more selective techniques such as vacuum distillation.

Liquid-liquid extraction methods can be employed for the removal of ionic impurities and catalyst residues [19] [20]. These techniques typically involve the use of organic and aqueous phases with appropriate pH adjustment to selectively partition impurities away from the product. While effective for specific impurity removal, liquid-liquid extraction generally requires subsequent drying and distillation steps to achieve final product specifications.

Industrial-Scale Production Methods

Industrial production of trimethylolpropane phosphite has evolved from traditional batch processes to more sophisticated continuous operations that emphasize efficiency, safety, and environmental compliance [11] [26]. Modern industrial facilities typically operate at scales ranging from 10 to 1000 tonnes per day, depending on market demand and production facility capabilities.

Conventional industrial production methods rely primarily on batch stirred tank reactors equipped with comprehensive temperature and pressure control systems [26]. These systems typically employ the phosphorus trichloride route due to its high yields and well-established process parameters. Temperature control within ±5 degrees Celsius is standard, with atmospheric to slight vacuum pressure conditions depending on the specific process configuration.

The management of hydrogen chloride byproduct represents a critical aspect of industrial-scale production [26]. Effective HCl scrubbing systems are essential to prevent environmental emissions and to recover hydrochloric acid for potential reuse or sale. These systems typically employ aqueous caustic solutions or specialized absorption columns designed to handle the corrosive nature of hydrogen chloride.

Quality control in industrial production encompasses multiple analytical techniques to ensure product specifications are consistently met [26]. Gas chromatographic analysis is standard for determining product purity and identifying impurities, while moisture content analysis is critical due to the hydrolytic sensitivity of phosphite esters. Modern facilities often employ real-time monitoring systems that provide continuous feedback on process parameters and product quality.

The LIFE TRIALKYL project demonstrated significant advances in continuous industrial production technology [11]. This innovative approach achieved daily throughputs of 1.88 kilograms on the mesofluidic scale with the potential for further scale-up. The continuous process showed substantial improvements in energy efficiency, achieving approximately 3 kilowatt-hours per kilogram compared to 5 kilowatt-hours per kilogram for conventional batch processes.

Environmental considerations have become increasingly important in industrial production design [11] [26]. Modern facilities incorporate waste minimization strategies, emission control systems, and energy recovery technologies to reduce their environmental footprint. The transition from batch to continuous processing has demonstrated significant reductions in volatile organic compound emissions and particulate matter generation.

Process intensification through advanced reactor designs has enabled more compact and efficient production facilities [14]. Modular flow platforms allow for rapid scale-up and process optimization while maintaining precise control over reaction conditions. These systems often incorporate in-line analytical monitoring, enabling real-time process adjustments and quality assurance.

Green Chemistry Adaptations

The application of green chemistry principles to trimethylolpropane phosphite synthesis has led to significant innovations in reaction design, catalyst development, and process optimization [27] [28] [29] [30]. These adaptations address environmental concerns while often improving economic metrics through enhanced efficiency and reduced waste generation.

Catalyst-free synthetic methodologies represent a significant advancement in green chemistry applications [27] [28] [30]. These approaches eliminate the need for metal catalysts or harsh chemical additives, reducing both environmental impact and product purification requirements. Electrochemical methods have shown particular promise, enabling reactions to proceed under mild conditions using only electrical energy as the driving force [18].

Solvent-free reaction conditions have been successfully implemented for several phosphite ester syntheses [27] [31]. These approaches eliminate the environmental burden associated with organic solvent use while often improving atom economy and reducing purification complexity. Microwave-assisted solvent-free conditions have proven particularly effective, combining rapid heating with minimal waste generation [31].

The development of recyclable catalytic systems addresses sustainability concerns while maintaining high synthetic efficiency [29] [16]. Ionic liquid catalysts have shown promise in this regard, as they can often be recovered and reused multiple times without significant loss of activity. Additionally, these catalysts frequently enable reactions to proceed under milder conditions, reducing energy requirements [12] [15].

Continuous flow processing aligns well with green chemistry principles by enabling precise control over reaction conditions, minimizing waste generation, and improving energy efficiency [12] [13] [14]. Flow chemistry also enhances safety by reducing the inventory of hazardous materials and enabling better containment of reactive intermediates. The combination of flow processing with microwave heating has demonstrated particular promise for sustainable phosphite ester synthesis [12] [13].

Water as a reaction medium has been explored for certain phosphite ester transformations, though the hydrolytic sensitivity of these compounds limits the scope of aqueous methods [32]. However, aqueous workup procedures and water-based purification techniques have been successfully implemented to reduce organic solvent consumption in product isolation.

Atom economy optimization has been achieved through careful reaction design and the development of more selective synthetic routes [27] [29]. Modern synthetic approaches often achieve near-theoretical yields with minimal byproduct formation, significantly improving the overall environmental profile of the production process. The transesterification route, in particular, benefits from high atom economy when methanol byproduct can be recovered and reused.

Life cycle assessment considerations have become integral to the evaluation and optimization of synthetic methodologies [26]. These assessments encompass raw material production, manufacturing processes, product use, and end-of-life disposal to provide a comprehensive understanding of environmental impact. Such analyses have guided the development of more sustainable synthetic approaches and have influenced industrial adoption decisions.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H370 (45.83%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard